molecular formula C38H36Cl2N6O10S2 B14119339 Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl

Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl

Cat. No.: B14119339
M. Wt: 871.8 g/mol
InChI Key: CYLLZCQTBKRWBP-UHFFFAOYSA-N
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Description

Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl is a complex organic compound. It is often studied in the context of pharmaceutical impurities, particularly those related to the anticoagulant drug Rivaroxaban. Understanding the properties and behavior of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivaroxaban Dimer Impurity involves multiple steps, including the formation of oxazolidinone rings and the introduction of chloro and thienyl groups. Typical reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography might be used for purification.

Chemical Reactions Analysis

Types of Reactions

Rivaroxaban Dimer Impurity can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen, using reagents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Rivaroxaban Dimer Impurity is studied for its potential impact on the safety and efficacy of Rivaroxaban. It may also be used as a reference standard in analytical chemistry to ensure the purity of pharmaceutical products. In biology and medicine, understanding its behavior can help in assessing the potential risks associated with impurities in drugs.

Mechanism of Action

The mechanism of action of Rivaroxaban Dimer Impurity would be closely related to its chemical structure. It might interact with various molecular targets, such as enzymes or receptors, through mechanisms like hydrogen bonding, hydrophobic interactions, or covalent bonding. The specific pathways involved would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: The parent compound, an anticoagulant used to prevent blood clots.

    Other Impurities: Similar impurities that might be formed during the synthesis of Rivaroxaban, such as mono-chloro derivatives or other dimeric impurities.

Uniqueness

Rivaroxaban Dimer Impurity is unique due to its specific chemical structure, which includes multiple oxazolidinone rings and chloro-thienyl groups. This structure may confer distinct chemical and biological properties, making it an important compound for study in the context of pharmaceutical impurities.

Properties

Molecular Formula

C38H36Cl2N6O10S2

Molecular Weight

871.8 g/mol

IUPAC Name

5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)

InChI Key

CYLLZCQTBKRWBP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl

Origin of Product

United States

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